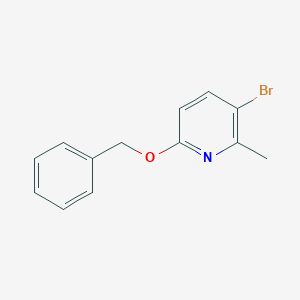

5-Bromo-2-benzyloxy-6-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-benzyloxy-6-methylpyridine is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .

Synthesis Analysis

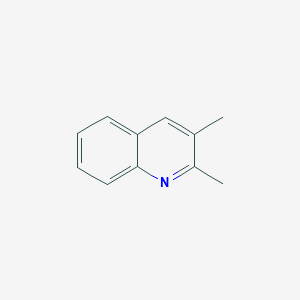

The synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine has been reported in various methods. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .Molecular Structure Analysis

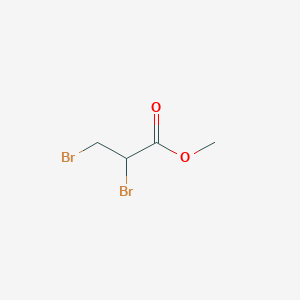

The molecular formula of 5-Bromo-2-benzyloxy-6-methylpyridine is C13H12BrNO. The InChI is InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 and the Canonical SMILES is CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br .Chemical Reactions Analysis

5-Bromo-2-benzyloxy-6-methylpyridine is a bromopyridine derivative. It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-benzyloxy-6-methylpyridine is 278.14 g/mol. It has a topological polar surface area of 22.1 Ų and a complexity of 206. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .Scientific Research Applications

Organic Synthesis

This compound is used as a building block in organic synthesis . It is particularly useful in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reactions involve the use of palladium catalysts and arylboronic acids to produce a series of novel pyridine derivatives .

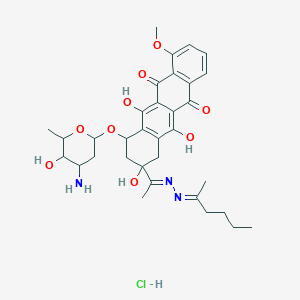

Medicinal Chemistry

The compound has potential applications in medicinal chemistry . The synthesized pyridine derivatives have been studied for their biological activities . For instance, some of these derivatives have shown anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Quantum Mechanical Investigations

The compound and its derivatives have been studied using Density Functional Theory (DFT) methods . These studies help in understanding the possible reaction pathways and the potential of these compounds as chiral dopants for liquid crystals .

Anti-Melanogenic Agents

The compound could potentially be used in the development of anti-melanogenic agents . These agents inhibit the enzyme tyrosinase, which is a key target in designing new chemical ligands against melanogenesis .

Food Industry

The potential anti-tyrosinase activity of the compound suggests its possible use in the food industry . Anti-tyrosinase agents can be used to prevent browning in certain foods .

Pharmaceutical Industry

The compound’s potential as an anti-melanogenic agent suggests its possible use in the pharmaceutical industry . It could be used in the development of drugs for conditions related to melanin overproduction .

Cosmetics Industry

The compound could also find applications in the cosmetics industry . Anti-melanogenic agents can be used in the formulation of skin-lightening products .

Research and Development

The compound is used in research and development for the synthesis of other complex molecules . Its unique structure makes it a valuable starting material in the synthesis of various other compounds .

Mechanism of Action

properties

IUPAC Name |

3-bromo-2-methyl-6-phenylmethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXCAMWLXQQRPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563271 |

Source

|

| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-benzyloxy-6-methylpyridine | |

CAS RN |

126717-60-0 |

Source

|

| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.